molecular formula C23H26N2O7 B280570 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B280570
M. Wt: 442.5 g/mol
InChI Key: RLJTTZOMNZIKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is a pyridine derivative that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been suggested that this compound may act as a calcium channel blocker, which could explain its potential use as a drug candidate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potential as a fluorescent probe for imaging studies. Additionally, this compound has been shown to have low toxicity, which makes it a relatively safe compound to work with in lab experiments. However, one of the limitations of using this compound in lab experiments is its relatively low water solubility, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential direction is to further investigate its potential as a drug candidate, particularly in the treatment of oxidative stress-related and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential as a calcium channel blocker. Finally, more research could be conducted to develop new methods for synthesizing this compound that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of 3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been achieved using several methods. One of the most common methods involves a three-step process that includes the reaction of 3-nitrobenzaldehyde with diethyl malonate to form the corresponding nitrostyrene. The nitrostyrene is then reacted with furfural to form the furan derivative, which is then reacted with allyl bromide to form the final product. Other methods for synthesizing this compound have also been reported.

Scientific Research Applications

3-Allyl 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. This compound has also been studied for its potential as a fluorescent probe for imaging studies.

Properties

Molecular Formula

C23H26N2O7

Molecular Weight

442.5 g/mol

IUPAC Name

5-O-(oxolan-2-ylmethyl) 3-O-prop-2-enyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H26N2O7/c1-4-10-31-22(26)19-14(2)24-15(3)20(23(27)32-13-18-9-6-11-30-18)21(19)16-7-5-8-17(12-16)25(28)29/h4-5,7-8,12,18,21,24H,1,6,9-11,13H2,2-3H3

InChI Key

RLJTTZOMNZIKHP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC=C

Origin of Product

United States

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